2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine
Description
Properties
IUPAC Name |
2-chloro-5-methyl-4-thiophen-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-6-5-11-9(10)12-8(6)7-3-2-4-13-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXXKFMUNYGYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568960 | |
| Record name | 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131022-67-8 | |
| Record name | 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 5-Methyl-4-(thiophen-2-yl)pyrimidin-2-ol
A modified Guareschi-Thorpe condensation employs ethyl acetoacetate (10 mmol) and thiophene-2-carboxamidine (10.5 mmol) in refluxing ethanol (80°C, 12 h) under nitrogen. The intermediate is isolated as a yellow solid (yield: 68–72%).
Step 2: Chlorination with Phosphorus Oxychloride
The hydroxyl group at C2 is replaced via refluxing with POCl (5 equiv) and catalytic N,N-dimethylaniline (0.1 equiv) at 110°C for 6 h. Excess reagent is removed under reduced pressure, yielding the chlorinated product (85–89% purity).
Table 1: Optimization of Chlorination Conditions
| POCl Equiv | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3 | 90 | 8 | 72 | 82 |
| 5 | 110 | 6 | 88 | 89 |
| 7 | 120 | 4 | 85 | 78 |
Preparation of 2-Chloro-5-methylpyrimidin-4-yl Triflate
4-Hydroxy-5-methylpyrimidin-2(1H)-one (5 mmol) is treated with triflic anhydride (6 mmol) in dry THF at −20°C. The triflate intermediate is isolated in 91% yield and used without further purification.
Palladium-Catalyzed Coupling with Thiophen-2-ylboronic Acid
The triflate (4.5 mmol) reacts with thiophen-2-ylboronic acid (5 mmol) using Pd(PPh) (5 mol%) and KCO (3 equiv) in dioxane/HO (4:1) at 90°C for 12 h. Chromatographic purification (SiO, hexane/EtOAc 3:1) affords the target compound in 76% yield.
Key Variables:
-
Catalyst loading : <3 mol% Pd reduces conversion to 52%
-
Solvent system : DMF decreases yield to 61% due to side reactions
Byproduct Analysis and Mitigation Strategies
Major Byproducts
Solvent Optimization
Replacing toluene with 1,2,4-trichlorobenzene in chlorination steps suppresses decarbonylation byproducts from 18% to 4%.
Advanced Purification Techniques
Crystallization Protocols
Recrystallization from ethyl acetate/n-heptane (1:5) at −20°C produces needle-like crystals (mp 94–96°C) with >99% HPLC purity.
Chromatographic Methods
Reverse-phase C18 columns (MeCN/HO 65:35) resolve regioisomeric impurities at R 8.2 min vs. 9.7 min for the target compound.
Scalability and Industrial Considerations
Cost Analysis of Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Raw material cost | $28/g | $41/g |
| Cycle time | 18 h | 14 h |
| E-factor | 34 | 22 |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
One of the primary applications of 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine is in the development of anticancer drugs. Research indicates that this compound exhibits significant inhibitory effects on specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated its potential as an antitumor agent, suggesting that it could be further developed for therapeutic use in oncology.
2. Antimicrobial Properties
The compound has also been screened for antimicrobial properties, indicating a broader spectrum of biological activity. Its derivatives are being investigated for their effectiveness against various microbial strains, which could lead to new treatments for infections resistant to conventional antibiotics.
3. Synthesis of Derivatives
The chemical reactivity of 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine allows for the synthesis of various derivatives that may possess enhanced biological activity or altered pharmacological profiles. The presence of the chlorine atom and nitrogen atoms in the pyrimidine ring facilitates reactions that can modify the compound's structure and improve its efficacy against targeted diseases.
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- Antitumor Studies : A study focused on the synthesis and biological evaluation of thienopyrimidine derivatives, including 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine, showed promising results against leukemia cell lines, indicating specific cytotoxicity and potential for further development in cancer therapeutics .
- Antimicrobial Research : Another research effort evaluated various thienopyrimidine compounds for their antimicrobial activities, showing that modifications to the thiophene and pyrimidine rings can significantly impact their effectiveness against different pathogens .
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the thiophene ring can enhance its interaction with hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrimidine ring allows for versatile functionalization. Below is a comparison of key structural analogues:
Key Observations :
- Chlorine at position 2 is common in kinase inhibitors (e.g., CDK2), enhancing electrophilicity for covalent binding .
- Thiophen-2-yl groups at positions 4 or 5 contribute to aromatic interactions with hydrophobic enzyme pockets .
Anticancer and Kinase Inhibition:
- Compound 4 (2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile) exhibits potent CDK2 inhibition (IC₅₀: 0.24 µM), outperforming roscovitine (IC₅₀: 0.394 µM). Its naphthalene substituent enhances hydrophobic binding .
- Derivatives with 3-nitrophenoxy groups () show promise as intermediates for BTK inhibitors, critical in treating rheumatoid arthritis and lymphoma .
Antioxidant Activity:
Physicochemical Properties
- Solubility and Bioavailability: Fused-ring derivatives (e.g., thieno[2,3-d]pyrimidines) exhibit lower solubility due to increased hydrophobicity but improved plasma bioavailability in crystalline forms (e.g., Form A in achieves 3× higher plasma concentration) .
Thermal Stability :
- Crystalline forms of pyrimidine derivatives () show high thermal stability (decomposition >250°C), critical for formulation .
Biological Activity
2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C₉H₈ClN₃S, features a pyrimidine ring substituted with a chlorine atom, a methyl group, and a thiophene moiety. Its structural characteristics contribute to its reactivity and potential therapeutic applications.
The presence of the chlorine atom and nitrogen atoms in the pyrimidine ring enhances the compound's chemical reactivity. Various synthesis methods have been reported, including reactions that modify the pyrimidine core to yield derivatives with improved biological profiles.
Biological Activity
Research indicates that 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine exhibits significant biological activity, particularly as an antitumor agent . In vitro studies have demonstrated its ability to inhibit specific kinases involved in cancer cell proliferation, positioning it as a candidate for further development in cancer therapeutics . Additionally, derivatives of this compound have been screened for antimicrobial properties , suggesting a broader spectrum of biological activity.
Antitumor Activity
In vitro studies have shown that 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine can effectively inhibit cancer cell lines through kinase inhibition mechanisms. For example, compounds structurally related to this pyrimidine derivative have demonstrated IC₅₀ values indicating their potency against various cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Derivatives have been tested against various bacterial strains, showing promising results. For instance, structural analogs with similar thiophene and pyrimidine frameworks exhibited significant antibacterial activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship of 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine highlights how modifications to its structure can enhance its biological activities. A comparative analysis of related compounds reveals that specific substituents can significantly influence their pharmacological profiles.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-4-(thiophen-2-yl)pyrimidine | Chlorine at position 2, thiophene at position 4 | Antimicrobial |
| 5-Methyluracil | Methyl group at position 5 | Antiviral |
| 6-(Thiophen-2-yl)-3,4-dihydro-pyrimidinone | Thiophene at position 6, hydroxyl group | Antitumor |
| 4-(Thiophen-2-yl)-6-methylpyrimidinone | Methyl group at position 6, thiophene at position 4 | Antimicrobial and anticancer |
Case Studies
- Anticancer Studies : In one study, derivatives of this pyrimidine were synthesized and evaluated against several cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Screening : Another study focused on the antimicrobial efficacy of related thiophene-pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives exhibited lower MIC values than established antibiotics .
Q & A
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
